3-(Difluoromethoxy)cyclobutane-1-carboxylic acid
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Overview
Description
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol . It is characterized by the presence of a cyclobutane ring substituted with a difluoromethoxy group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid can be achieved through several steps :
Starting Material: The synthesis begins with 3-(Fluoromethoxy)cyclobutane-1-carboxylic acid.
Reaction with Sulfur Trifluoride: The starting material is reacted with sulfur trifluoride to form 3-(Trifluoromethylthio)cyclobutane-1-carboxylic acid.
Reaction with Silver Fluoride: The intermediate product is then reacted with silver fluoride to remove the trifluoromethyl group, resulting in the formation of this compound.
Chemical Reactions Analysis
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid can be compared with similar compounds such as 3-(Fluoromethoxy)cyclobutane-1-carboxylic acid and 3-(Trifluoromethoxy)cyclobutane-1-carboxylic acid[6][6]. The presence of different fluorine substitutions affects the compound’s reactivity, stability, and biological activity. The difluoromethoxy group provides a balance between reactivity and stability, making it unique among its analogs.
Properties
IUPAC Name |
3-(difluoromethoxy)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)11-4-1-3(2-4)5(9)10/h3-4,6H,1-2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSSYJZLKXRHEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1919865-10-3 |
Source
|
Record name | rac-(1s,3s)-3-(difluoromethoxy)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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